molecular formula C12H17N5O3S B5567969 5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine

5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5567969
M. Wt: 311.36 g/mol
InChI Key: NLYNQMSLQBYDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidines and has shown promising results in various studies.

Scientific Research Applications

Synthesis of Antihypertensive Agents

A series of 1,2,4-triazolo[1,5-a]pyrimidines, related in structure to the compound , have been synthesized and tested for their antihypertensive activity. These compounds, bearing morpholine, piperidine, or piperazine moieties, showed promising activity, highlighting their potential as antihypertensive agents (S. M. Bayomi et al., 1999).

Antimicrobial Applications

Novel triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Some of these compounds have shown significant activity, suggesting their potential as antimicrobial agents (Devang R. Prajapati et al., 2014).

Supramolecular Chemistry

Derivatives of pyrimidine have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These compounds have been used to study the formation of 2D and 3D networks through extensive hydrogen bonding, demonstrating their utility in the field of supramolecular chemistry (M. Fonari et al., 2004).

Anticancer Research

Triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess potent antitumor activity against various cancer cell lines. These compounds have been found to induce cell cycle arrest and affect cell morphology and microtubule networks, indicating their potential as anticancer agents (Fang Yang et al., 2019).

Drug Design and Development

The synthesis and evaluation of morpholine-based heterocycles for their antitumor activity have been reported. Some of these compounds exhibited promising activity against cancer cell lines, underscoring their potential in drug design and development (Zeinab A. Muhammad et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazole-containing compounds are used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Properties

IUPAC Name

4-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-8-9(2)13-11-14-12(15-17(11)10(8)3)21(18,19)16-4-6-20-7-5-16/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYNQMSLQBYDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)S(=O)(=O)N3CCOCC3)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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